ONC212

Description

Structure

3D Structure

Properties

IUPAC Name |

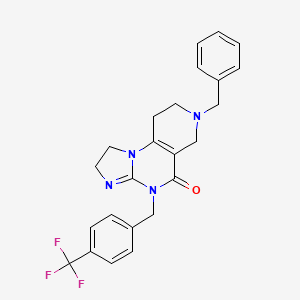

11-benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N4O/c25-24(26,27)19-8-6-18(7-9-19)15-31-22(32)20-16-29(14-17-4-2-1-3-5-17)12-10-21(20)30-13-11-28-23(30)31/h1-9H,10-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFULPGUTXZTYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ONC212: A Technical Guide to the Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ONC212 is a second-generation imipridone, a fluorinated analog of the clinical-stage anti-cancer compound ONC201, exhibiting significantly enhanced potency and a broad spectrum of activity across preclinical models of solid and hematological malignancies.[1][2] Its mechanism of action is multifactorial, converging on the induction of integrated cellular stress and the disruption of key cancer survival pathways. This document provides an in-depth technical overview of this compound's molecular targets, the signaling cascades it modulates, and the ultimate cellular fates it determines in cancer cells. It consolidates key quantitative data and outlines the experimental protocols used to elucidate its complex mechanism.

Core Mechanism of Action: Dual Target Engagement

This compound's anti-neoplastic activity is initiated through the direct engagement of two distinct protein targets, leading to a cascade of downstream events that culminate in cancer cell death.[3]

Activation of Mitochondrial Protease ClpP

A primary intracellular target of this compound is the Caseinolytic mitochondrial matrix peptidase chaperone subunit P (ClpP).[4][5] In normal physiology, ClpP is an ATP-dependent protease that maintains mitochondrial protein quality control by degrading misfolded or damaged proteins, a process tightly regulated by its ATPase partner, ClpX.

This compound acts as a direct agonist, binding to and hyperactivating ClpP in an ATP-independent manner. This forced activation leads to the suppression and dissociation of the regulatory ClpX subunit. The resulting uncontrolled proteolytic activity of ClpP leads to the degradation of numerous mitochondrial proteins, including essential components of the electron transport chain involved in oxidative phosphorylation (OXPHOS). This profound disruption of mitochondrial bioenergetics results in decreased ATP production, metabolic stress, and the initiation of apoptosis. The cytotoxicity of this compound is dependent on ClpP expression, as knockdown of the protease confers resistance to the compound.

References

- 1. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chimerix.com [chimerix.com]

- 4. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

ONC212: A Technical Guide to the Dual Agonist of ClpP and GPR132

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC212 is a second-generation small molecule of the imipridone class, demonstrating potent anti-cancer activity across a broad spectrum of solid and hematological malignancies.[1][2][3] Its unique mechanism of action stems from its function as a dual agonist, simultaneously targeting the mitochondrial caseinolytic protease P (ClpP) and the orphan G protein-coupled receptor 132 (GPR132).[1] Engagement of these two distinct targets initiates parallel and complementary signaling cascades that converge to induce profound cellular stress, metabolic disruption, and ultimately, apoptotic cell death in cancer cells. This technical guide provides an in-depth exploration of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Dual Agonism

This compound exerts its anti-neoplastic effects by concurrently activating two distinct proteins that are often overexpressed or dysregulated in cancer cells: the mitochondrial protease ClpP and the cell surface receptor GPR132.[1]

ClpP Hyperactivation and Mitochondrial Dysfunction

The human mitochondrial ClpP protease, in conjunction with its regulatory ATPase chaperone ClpX, forms the ClpXP complex. This complex is essential for maintaining mitochondrial proteostasis by degrading misfolded or damaged proteins.

This compound acts as a potent allosteric agonist of ClpP. It binds directly to the ClpP barrel, inducing a conformational change that hyperactivates its proteolytic function, bypassing the need for the ClpX chaperone. This uncontrolled activation leads to the indiscriminate degradation of various mitochondrial protein substrates, including essential components of the electron transport chain (ETC) and proteins involved in oxidative phosphorylation (OXPHOS).

The downstream consequences of ClpP hyperactivation are severe mitochondrial dysfunction, characterized by:

-

Impaired oxidative phosphorylation and decreased ATP production.

-

Disruption of mitochondrial structure and function.

-

Induction of the mitochondrial unfolded protein response and integrated stress response (ISR).

-

Initiation of the intrinsic apoptotic pathway.

This mechanism selectively targets cancer cells, which are often more reliant on oxidative phosphorylation and have higher levels of mitochondrial stress, providing a therapeutic window.

GPR132 Agonism and Integrated Stress Response

GPR132, also known as G2A, is an orphan G protein-coupled receptor that functions as a sensor for extracellular signals like lactate and pH changes. It has been identified as a tumor suppressor in certain contexts, and its expression is often elevated in hematological malignancies like acute myeloid leukemia (AML).

This compound is a selective and potent agonist of GPR132, binding to and activating the receptor at nanomolar concentrations. GPR132 activation by this compound primarily initiates Gαq signaling. This triggers a cascade of downstream events, most notably the powerful induction of the Integrated Stress Response (ISR). The ISR is a central cellular pathway that responds to various stressors and, when persistently activated, can lead to apoptosis. Key effectors in this pathway induced by this compound include ATF4 and its downstream target CHOP, which promotes cell death.

Convergent Signaling and Synergistic Cytotoxicity

The dual engagement of ClpP and GPR132 by this compound creates a powerful, multi-pronged attack on cancer cells. The mitochondrial stress induced by ClpP hyperactivation and the broader cellular stress from GPR132-mediated ISR activation converge to overwhelm cellular survival mechanisms. This dual-pathway activation leads to synergistic anti-cancer effects, including the inhibition of pro-survival Ras signaling and a profound induction of apoptosis. The requirement for both targets is underscored by findings that knockout of either ClpP or GPR132 can confer resistance to this compound.

Quantitative Data

This compound demonstrates significantly greater potency than its parent compound, ONC201. Its anti-proliferative effects are typically observed in the nanomolar range across a wide variety of cancer cell lines.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Parameter | This compound Value (µM) | ONC201 Value (µM) | Reference |

| Panel of 7 lines | Pancreatic Cancer | GI₅₀ | 0.1 - 0.4 | 4.0 - 9.0 | |

| SW480 | Colon Cancer | IC₅₀ | ~0.1 | >3.0 | |

| MV4-11 | Acute Myeloid Leukemia | IC₅₀ | ~0.1 | >3.0 | |

| MOLM-13 | Acute Myeloid Leukemia | IC₅₀ | ~0.1 | >3.0 |

Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values are highly dependent on the specific assay conditions and duration of treatment.

Experimental Protocols

ClpP Activation Assay (In Vitro Fluorometric Assay)

This protocol assesses the ability of a compound to directly activate the proteolytic activity of recombinant human ClpP.

-

Principle: In the absence of its ClpX chaperone, ClpP has minimal activity against peptide substrates. An activating compound like this compound will induce ClpP's catalytic function, causing it to cleave a fluorogenic substrate and produce a measurable fluorescent signal.

-

Reagents & Materials:

-

Recombinant human ClpP protein.

-

Fluorogenic peptide substrate (e.g., Ac-WLA-AMC or Suc-LLVY-AMC).

-

Assay Buffer (e.g., 50 mM Tris, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0).

-

Test compound (this compound) and vehicle control (DMSO).

-

Black 96-well or 384-well microplates.

-

Fluorescence plate reader.

-

-

Methodology:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the recombinant ClpP enzyme to the wells containing either the test compound or vehicle control.

-

Some protocols call for a pre-incubation step (e.g., 60 minutes at 37°C) to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths (e.g., 350 nm Ex / 460 nm Em for AMC-based substrates).

-

Monitor the increase in fluorescence over time at 37°C. The rate of fluorescence increase (slope of the linear portion of the curve) is proportional to ClpP activity.

-

Plot the rate of reaction against the concentration of this compound to determine the EC₅₀ (half-maximal effective concentration) for ClpP activation.

-

GPR132 Agonism Assay (IP-One HTRF Assay)

This protocol measures the activation of the Gαq signaling pathway downstream of GPR132.

-

Principle: GPR132 couples to Gαq, which activates phospholipase C, leading to the production of inositol phosphates. This assay quantifies the accumulation of a stable downstream metabolite, inositol monophosphate (IP-1), using Homogeneous Time-Resolved FRET (HTRF).

-

Reagents & Materials:

-

CHO-K1 or HEK293 cells stably overexpressing human GPR132.

-

IP-One HTRF assay kit (containing IP-1-d2 acceptor and anti-IP-1-Tb cryptate donor).

-

Stimulation buffer and lysis buffer (provided with kit).

-

Test compound (this compound) and vehicle control (DMSO).

-

White 384-well microplates.

-

HTRF-compatible plate reader.

-

-

Methodology:

-

Seed the GPR132-expressing cells into a 384-well plate and incubate overnight.

-

Remove the culture medium and wash the cells with stimulation buffer.

-

Add serial dilutions of this compound (or control) to the cells and incubate for a specified period (e.g., 90 minutes at 37°C) to allow for IP-1 accumulation.

-

Lyse the cells by adding the HTRF detection reagents (IP-1-d2 and anti-IP-1-Tb) prepared in lysis buffer.

-

Incubate the plate at room temperature (e.g., overnight) to allow for antibody binding.

-

Read the plate on an HTRF reader, measuring fluorescence emission at 665 nm and 620 nm following excitation at 340 nm.

-

Calculate the HTRF ratio (665nm / 620nm * 10,000). The ratio is proportional to the amount of IP-1 produced. Use a standard curve to quantify IP-1 concentration and determine the EC₅₀ for GPR132 activation.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP signifies cytotoxic or cytostatic effects.

-

Reagents & Materials:

-

Cancer cell lines of interest.

-

Appropriate cell culture medium and supplements.

-

Test compound (this compound) and vehicle control (DMSO).

-

CellTiter-Glo® Reagent.

-

Opaque-walled 96-well or 384-well plates.

-

Luminometer.

-

-

Methodology:

-

Seed cells at an appropriate density in an opaque-walled multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate for a specified duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Normalize the data to the vehicle-treated control cells and plot the percentage of viability against the drug concentration to calculate the GI₅₀ or IC₅₀ value.

-

Conclusion

This compound represents a novel therapeutic agent with a compelling and unique dual mechanism of action. By simultaneously hyperactivating the mitochondrial protease ClpP and stimulating the GPR132-ISR signaling axis, it induces a potent and synergistic anti-cancer effect. This multi-targeted approach creates a robust cellular stress state that is highly effective in killing cancer cells, including those resistant to other therapies. The preclinical data strongly supports its continued development, with its efficacy in models of pancreatic cancer, leukemia, and other malignancies highlighting its potential as a next-generation oncology therapeutic.

References

- 1. chimerix.com [chimerix.com]

- 2. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the difference between ONC212 and ONC201?

An In-depth Technical Guide to the Core Differences Between ONC201 and ONC212

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONC201 and this compound are foundational members of the imipridone class of anti-cancer compounds, sharing a unique tri-heterocyclic core structure. While related, they exhibit critical differences in their mechanism of action, potency, and clinical development trajectory. ONC201, the first-in-class imipridone, is a selective antagonist of the dopamine receptor D2 (DRD2) and an agonist of the mitochondrial protease ClpP, and is in late-stage clinical development for H3 K27M-mutant gliomas.[1][2][3] this compound is a second-generation, fluorinated analogue with significantly greater potency.[4][5] It does not engage dopamine receptors, but instead functions as a dual agonist of ClpP and the orphan G-protein coupled receptor GPR132. These molecular distinctions result in different preclinical activity profiles and position the two compounds for distinct therapeutic applications in oncology.

Chemical Structure

Both molecules are built upon an angular [3,4-e] imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one core, which has been confirmed by NMR and X-ray crystallography to be the biologically active isomer. This compound is a fluorinated derivative of ONC201, a modification that contributes to its increased potency.

-

ONC201 (Dordaviprone): 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one.

-

This compound: A fluorinated analogue of ONC201.

Comparative Mechanism of Action

The primary divergence between ONC201 and this compound lies in their engagement of G-protein coupled receptors (GPCRs). This difference dictates their downstream signaling and spectrum of activity.

Shared Mechanism: ClpP Agonism and Integrated Stress Response

Both compounds directly bind to and activate the mitochondrial caseinolytic protease ClpP. Hyperactivation of ClpP leads to the degradation of mitochondrial proteins, resulting in impaired oxidative phosphorylation (OXPHOS), mitochondrial dysfunction, and a decrease in ATP production. This metabolic crisis triggers the Integrated Stress Response (ISR), a key signaling hub in their anti-cancer effect. ISR activation leads to the upregulation of transcription factor ATF4 and its target CHOP, which in turn increases the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its Death Receptor 5 (DR5), culminating in selective apoptosis of cancer cells.

Divergent Mechanism: GPCR Targeting

-

ONC201: Dopamine Receptor D2/D3 Antagonism ONC201 is a selective antagonist of the D2-like dopamine receptors, DRD2 and DRD3, with a Ki of approximately 3 μM. It functions as a negative allosteric modulator, binding to a site distinct from the dopamine binding pocket. In cancers like glioblastoma, where DRD2 is often overexpressed and linked to poor prognosis, this antagonism is crucial. Blocking DRD2 signaling inhibits pro-survival pathways such as Akt and ERK, which complements the pro-apoptotic signaling from the ISR.

-

This compound: GPR132 Agonism In contrast, this compound does not engage dopamine receptors. It is a selective and potent agonist for the orphan GPCR, GPR132 (also known as G2A), which is considered a tumor suppressor. This compound binding to GPR132 at nanomolar concentrations activates Gαq signaling and the ISR, contributing to its anti-leukemic effects. This distinct GPCR target expands the utility of the imipridone platform to different cancer types, particularly those with high GPR132 expression.

Signaling Pathway Diagrams

Caption: ONC201 dual-targeting of DRD2/DRD3 and ClpP converges on apoptosis.

Caption: this compound dual-targeting of GPR132 and ClpP induces metabolic crisis.

Potency and Pharmacokinetics

A significant differentiator is the superior potency of this compound. Preclinical studies consistently show that this compound achieves anti-cancer effects at nanomolar concentrations, whereas ONC201 is active in the low micromolar range. In pancreatic cancer cell lines, this compound demonstrated GI50 values that were at least ten-fold lower than those of ONC201.

| Parameter | ONC201 | This compound | Source |

| Potency (GI50) | ~4 - 9 µM (Pancreatic Cancer) | ~0.1 - 0.4 µM (Pancreatic Cancer) | |

| Low Micromolar | Low Nanomolar | ||

| Half-Life (T1/2) | ~6.4 hours (25 mg/kg, oral, mouse) | ~4.3 hours (125 mg/kg, oral, mouse) | |

| Cmax | Not consistently reported | ~1.4 µg/mL (125 mg/kg, oral, mouse) | |

| Bioavailability | Orally Bioavailable | Orally Bioavailable |

Preclinical and Clinical Development Status

The distinct mechanisms and potency profiles have led ONC201 and this compound down different development paths.

| Aspect | ONC201 (Dordaviprone) | This compound | Source |

| Development Stage | Phase 3 Clinical Trials | Preclinical / IND-enabling | |

| Primary Indication | H3 K27M-mutant Diffuse Midline Glioma | Pancreatic Cancer, AML, Melanoma (Preclinical) | |

| Key Clinical Trial | ACTION (NCT05580562) | N/A | |

| Safety Profile | Well-tolerated in humans; most common adverse event is fatigue. | Well-tolerated in preclinical models up to 250 mg/kg. | |

| Efficacy | Durable objective responses in recurrent H3 K27M-mutant glioma. | Potent anti-tumor effects in xenograft models, including some resistant to ONC201. |

Key Experimental Protocols

The following outlines a standard methodology used to assess the differential potency of ONC201 and this compound in vitro.

Cell Viability and Proliferation Assay (e.g., CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., pancreatic, glioma) are seeded into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well and incubated for 24 hours to allow for attachment.

-

Drug Treatment: ONC201 and this compound are serially diluted in cell culture medium to a range of concentrations (e.g., 0.01 µM to 50 µM). The medium in the plates is replaced with the drug-containing medium. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: Plates are incubated for a defined period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

ATP Measurement: The plates are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well according to the manufacturer's protocol.

-

Luminescence Reading: The contents are mixed on an orbital shaker to induce cell lysis. After a 10-minute incubation to stabilize the luminescent signal, the luminescence is read on a plate-reading luminometer.

-

Data Analysis: The relative luminescence units (RLU) are normalized to the vehicle control. Dose-response curves are generated, and the half-maximal growth inhibitory concentration (GI50) is calculated using non-linear regression analysis (e.g., using GraphPad Prism or CompuSyn software).

Caption: Workflow for determining cell viability and GI50 values.

Conclusion

ONC201 and this compound represent a successful evolution within the imipridone class of anti-cancer agents. While sharing a common mechanism of ClpP activation and ISR induction, their key distinction lies in their primary GPCR targets. ONC201's antagonism of DRD2/DRD3 has established a clear clinical path in H3 K27M-mutant gliomas. This compound, a more potent analogue, bypasses the dopaminergic system to act as an agonist of the tumor suppressor GPR132. This fundamental difference in pharmacology gives this compound a distinct and broad preclinical efficacy profile in solid tumors and hematological malignancies, positioning it as a promising candidate for clinical development in indications beyond those targeted by ONC201.

References

- 1. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimerix.com [chimerix.com]

- 3. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ONC212: Target Engagement and Downstream Signaling

Executive Summary: ONC212 is a second-generation imipridone, a novel class of anti-cancer agents, demonstrating broad-spectrum preclinical efficacy at nanomolar concentrations across various solid and hematological malignancies.[1][2] Its mechanism of action is multifactorial, stemming from the dual engagement of two distinct molecular targets: the mitochondrial caseinolytic protease P (ClpP) and the orphan G protein-coupled receptor GPR132.[3] This dual engagement triggers a cascade of downstream signaling events, primarily centered on the induction of the Integrated Stress Response (ISR), profound mitochondrial dysfunction, and modulation of key pro-survival pathways, ultimately culminating in tumor cell apoptosis.[1][4] This document provides a comprehensive technical overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations for researchers and drug development professionals.

Target Engagement

This compound's unique anti-neoplastic activity is initiated by its direct interaction with two key proteins located in different cellular compartments.

Mitochondrial Protease (ClpP)

A primary intracellular target of this compound is the caseinolytic protease P (ClpP), a highly conserved serine protease located in the mitochondrial matrix. In normal physiology, ClpP associates with the ATPase chaperone ClpX to form the ClpXP complex, which is crucial for mitochondrial protein quality control.

This compound acts as a ClpP agonist, binding to and hyperactivating the protease ectopically, meaning it induces proteolytic activity without the need for the ClpX chaperone. This uncontrolled activation leads to the degradation of the regulatory subunit ClpX and various mitochondrial proteins, including components of the oxidative phosphorylation (OXPHOS) machinery. The binding of this compound alters the structural conformation of ClpP, leading to this dysregulated function. The cytotoxic effects of this compound are dependent on ClpP, as knockdown of the protease rescues cancer cells from this compound-induced death.

G-Protein Coupled Receptor (GPR132)

In addition to its mitochondrial target, this compound functions as an agonist for GPR132 (also known as G2A), an orphan G protein-coupled receptor. Comprehensive GPCR screening identified that this compound activates GPR132 at nanomolar concentrations, subsequently triggering Gαq signaling. GPR132 is often dysregulated in malignancies and can function as a tumor suppressor. Engagement of GPR132 is associated with the anti-leukemic effects of this compound and contributes to the induction of the Integrated Stress Response.

Downstream Signaling Pathways

The dual engagement of ClpP and GPR132 by this compound converges on several critical downstream pathways that collectively drive cancer cells toward apoptosis.

Induction of the Integrated Stress Response (ISR)

A central consequence of this compound activity is the potent induction of the Integrated Stress Response (ISR), a key cellular program for managing stress. This compound treatment leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a central node of the ISR. This event globally attenuates protein synthesis but selectively upregulates the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).

ATF4, a master regulator of the stress response, subsequently drives the transcription of a suite of pro-apoptotic genes, including:

-

CHOP (DDIT3): A key transcription factor in ER stress-induced apoptosis.

-

DR5 (TRAIL-R2): The death receptor for TRAIL, linking the ISR to the extrinsic apoptosis pathway.

-

GADD34: A regulatory subunit of a phosphatase that dephosphorylates eIF2α, acting as a negative feedback mechanism.

-

TRIB3: A pseudokinase that can inhibit pro-survival pathways like Akt.

The upregulation of these ISR effector proteins is a consistent finding across multiple cancer types treated with this compound.

Mitochondrial Dysfunction and Metabolic Reprogramming

By hyperactivating ClpP, this compound effectively turns the protease against the mitochondrion itself. This leads to the degradation of essential proteins involved in OXPHOS, such as NDUFA12 (Complex I) and SDH-A/B (Complex II). The consequence is a significant impairment of mitochondrial respiration and a sharp decrease in ATP production derived from mitochondria.

This collapse of mitochondrial function forces a metabolic reprogramming.

-

OXPHOS-Dependent Cells: Cancer cells that rely heavily on oxidative phosphorylation for energy are highly sensitive to this compound and readily undergo apoptosis.

-

Glycolytic Cells: Cells that are more dependent on glycolysis can survive by upregulating glucose catabolism to compensate for the loss of mitochondrial ATP. This creates a therapeutic vulnerability, as combining this compound with glycolysis inhibitors (like 2-deoxy-D-glucose) results in synergistic cancer cell death.

Modulation of Pro-Survival Pathways

This compound has been shown to inhibit pro-growth and survival signaling cascades, including the PI3K/Akt and Ras/MEK/ERK pathways. Suppression of ERK and Akt phosphorylation is observed following this compound treatment. In some contexts, particularly in glycolytic cells that resist apoptosis, the maintenance of ERK1/2 activity is a survival mechanism, and its inhibition by this compound is a critical determinant of cell fate. Furthermore, this compound treatment has been associated with a reduction in the levels of anti-apoptotic proteins from the BCL2 family, such as MCL-1 and BCL-xL, further tilting the balance toward cell death.

Induction of Apoptosis

The various signaling arms activated by this compound converge to induce apoptosis. This occurs through multiple mechanisms:

-

Extrinsic Pathway: Upregulation of DR5 via the ISR sensitizes cells to apoptosis induced by its ligand, TRAIL.

-

Intrinsic Pathway: Severe mitochondrial dysfunction and energy depletion can trigger the intrinsic (mitochondrial) apoptosis pathway.

-

Unconventional Caspase-3 Activation: Recent studies suggest this compound can induce caspase-3 activation and apoptosis independently of canonical mitochondrial events (like cytochrome c release) and initiator caspase-8 or caspase-9 activation.

-

Inhibition of Survival Signals: Downregulation of Akt/ERK and anti-apoptotic BCL2 family proteins removes critical survival inputs, lowering the threshold for apoptosis.

Quantitative Data Summary

The potency of this compound varies across different cancer types and cell lines, reflecting differences in target expression and metabolic dependencies.

| Cell Line | Cancer Type | Assay | Endpoint | This compound Potency | Reference |

| AsPC-1 | Pancreatic Cancer | CellTiter-Glo | GI50 | 0.09 µM | |

| HPAF-II | Pancreatic Cancer | CellTiter-Glo | GI50 | ~0.1 µM | |

| PANC-1 | Pancreatic Cancer | CellTiter-Glo | GI50 | 0.47 µM | |

| BxPC3 | Pancreatic Cancer | CellTiter-Glo | GI50 | ~0.5 µM | |

| OCI-AML3 | Acute Myeloid Leukemia | Annexin V | Apoptosis | 250 nM (treatment dose) | |

| MOLM13 | Acute Myeloid Leukemia | Annexin V | Apoptosis | 250 nM (treatment dose) | |

| HeLa | Cervical Cancer | MTT Assay | IC50 | 16 µM | |

| A549 | Lung Cancer | MTT Assay | IC50 | 54 µM |

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines.

| Parameter | Cell Lines | Treatment | Fold Change (Relative to Control) | Reference |

| CHOP (DDIT3) mRNA | OCI-AML3, MOLM13, HL-60 | 250 nM this compound for 24h | ~2 to 12-fold increase | |

| DR5 mRNA | OCI-AML3, MOLM13, HL-60 | 250 nM this compound for 24h | ~1.5 to 5-fold increase | |

| GADD34 mRNA | OCI-AML3, MOLM13, HL-60 | 250 nM this compound for 24h | ~2 to 10-fold increase | |

| TRIB3 mRNA | OCI-AML3, MOLM13, HL-60 | 250 nM this compound for 24h | ~3 to 15-fold increase |

Table 2: Quantitative Gene Expression Changes Induced by this compound in AML Cell Lines.

Key Experimental Methodologies

Reproducing the findings related to this compound's mechanism of action requires specific experimental techniques.

Western Blotting for Signaling Protein Analysis

This protocol is used to detect changes in protein expression and phosphorylation status following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., PANC-1, OCI-AML3) at a density of 1-2 x 10^6 cells per 60 mm dish. Allow cells to adhere overnight. Treat with vehicle control or specified concentrations of this compound (e.g., 0.1-1 µM for pancreatic cells, 250 nM for AML cells) for desired time points (e.g., 6, 12, 24, 48 hours).

-

Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

Sample Preparation: Normalize protein amounts for all samples (typically 20-40 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate protein lysates on a 4-20% Tris-Glycine polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against: p-eIF2α, ATF4, CHOP, DR5, ClpP, ClpX, cleaved PARP, cleaved Caspase-3, p-Akt, p-ERK, and β-actin (as a loading control).

-

Wash membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash membrane three times with TBST. Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, providing data for GI50/IC50 calculations.

Methodology:

-

Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well. Allow to adhere for 24 hours.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 1 nM to 100 µM) for 72 hours.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to vehicle-treated control wells. Calculate GI50 (concentration for 50% growth inhibition) values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Extracellular Flux Analysis (Seahorse XF)

This method measures mitochondrial respiration (via Oxygen Consumption Rate, OCR) and glycolysis (via Extracellular Acidification Rate, ECAR) in real-time.

Methodology:

-

Cell Plating: Seed cells on a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.

-

Treatment: Treat cells with this compound for a predetermined time (e.g., 24-48 hours) prior to the assay.

-

Assay Preparation: One day before the assay, hydrate the sensor cartridge. On the day of the assay, replace the growth medium with XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Mito Stress Test: Load the sensor cartridge ports with mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (protonophore), and Rotenone/Antimycin A (Complex I/III inhibitors).

-

Data Acquisition: Place the plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will sequentially inject the inhibitors and measure OCR and ECAR.

-

Analysis: Use the Seahorse Wave software to calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiratory capacity.

Conclusion

This compound is a potent, dual-target anti-cancer agent whose efficacy is rooted in its ability to simultaneously disrupt mitochondrial homeostasis and activate a potent cellular stress response. By engaging ClpP, it cripples mitochondrial bioenergetics, creating a metabolic vulnerability. Concurrently, its agonism of GPR132 contributes to the activation of the Integrated Stress Response, which pushes the cell towards apoptosis via the ATF4-CHOP-DR5 axis. This multifaceted mechanism of action, combining metabolic disruption with the induction of pro-apoptotic stress signaling, makes this compound a compelling candidate for further development, particularly in tumors exhibiting high ClpP or GPR132 expression or those with a metabolic dependency on oxidative phosphorylation.

References

- 1. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chimerix.com [chimerix.com]

- 4. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Preclinical Efficacy of ONC212 in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC212, a second-generation imipridone, has demonstrated significant preclinical anti-cancer activity across a broad spectrum of solid tumors. As an analog of the clinical-stage compound ONC201, this compound exhibits enhanced potency and more rapid induction of cell death pathways. This technical guide provides an in-depth overview of the preclinical efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in solid malignancies.

Introduction

This compound is a small molecule belonging to the imipridone class of anti-cancer compounds. It is a fluorinated analog of ONC201, a first-in-class drug currently in clinical trials.[1][2] Preclinical studies have revealed that this compound possesses broad-spectrum anti-tumor efficacy at nanomolar concentrations across a wide range of solid and hematological malignancies.[3][4] Notably, certain solid tumors, such as skin cancer, have shown greater sensitivity to this compound compared to its parent compound, ONC201.[5] This guide will delve into the preclinical data supporting the development of this compound as a promising therapeutic agent.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that converges on the induction of cell stress and apoptosis.

2.1. Integrated Stress Response and TRAIL Pathway Activation

Similar to ONC201, this compound activates the integrated stress response (ISR), a key cellular stress signaling pathway. This leads to the upregulation of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP). The activation of the ISR is a critical step leading to the induction of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) gene. Upregulation of TRAIL and its death receptor 5 (DR5) promotes extrinsic apoptosis in cancer cells.

2.2. Dual Inactivation of Akt/ERK Signaling

This compound acts as a dual inactivator of the pro-survival Akt and ERK signaling pathways. The inhibition of these pathways contributes to the suppression of cell proliferation and survival.

2.3. Mitochondrial Targeting and Metabolic Disruption

A key differentiator in the mechanism of this compound is its function as a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132. Activation of ClpP disrupts mitochondrial bioenergetics and impairs oxidative phosphorylation (OXPHOS), leading to a collapse of mitochondrial function. This "mitocan" activity contributes significantly to its cytotoxic effects.

2.4. Signaling Pathway Diagram

Caption: this compound signaling pathway leading to apoptosis and reduced cell proliferation.

Quantitative Data on Preclinical Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound in various solid tumor models.

Table 1: In Vitro Efficacy of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| Various | >1000 Human Cancer Cell Lines | Efficacy | Broad-spectrum at nanomolar concentrations | |

| Skin Cancer Lines | Skin Cancer | Sensitivity vs. ONC201 | More sensitive to this compound | |

| Pancreatic Cancer Lines (AsPC-1, HPAF-II) | Pancreatic Cancer | GI50 | Low nanomolar range | |

| Pancreatic Cancer Lines (BxPC3, PANC-1) | Pancreatic Cancer | Response | Growth arrest | |

| AsPC-1 | Pancreatic Cancer | TRAIL Induction | Yes | |

| BxPC3 | Pancreatic Cancer | Apoptosis (Sub-G1) at 20 µM | Increased | |

| Capan-2 | Pancreatic Cancer | Apoptosis (Sub-G1) at 20 µM | Increased |

Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| BRAF V600E Melanoma (MALME, UAC-903) | Melanoma | Weekly oral dosing | Potent anti-tumor effects; more sensitive than to ONC201 | |

| Hep3B | Hepatocellular Carcinoma | Weekly oral dosing | Potent anti-tumor effects; more sensitive than to ONC201 | |

| HPAF-II | Pancreatic Cancer | 50 mg/kg, 3x/week | Significant tumor growth inhibition | |

| Capan-2 | Pancreatic Cancer | 50 mg/kg, 3x/week | Reduced tumor proliferation (Ki67 staining) | |

| BxPC3 | Pancreatic Cancer | Not specified | Synergistic apoptosis with 2-deoxy-D-glucose | |

| HPAF-II | Pancreatic Cancer | Not specified | Synergistic apoptosis with 2-deoxy-D-glucose |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the preclinical evaluation of this compound.

4.1. In Vitro Assays

4.1.1. Cell Lines and Culture A diverse panel of human cancer cell lines is utilized, including but not limited to melanoma (MALME, UAC-903), hepatocellular carcinoma (Hep3B), and pancreatic cancer (AsPC-1, HPAF-II, BxPC3, Capan-2, PANC-1). Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

4.1.2. Cell Viability and Growth Inhibition (GI50) Assays Cell viability is commonly assessed using the CellTiter-Glo (CTG) assay. Cells are seeded in 96-well plates, treated with a range of this compound concentrations for a specified duration (e.g., 72 hours), and luminescence is measured to determine the number of viable cells. GI50 values are calculated using software such as PRISM (GraphPad).

4.1.3. Colony Formation Assay Cells are seeded at low density and treated with this compound. After a period of incubation (e.g., 10-14 days), colonies are fixed with methanol, stained with Coomassie blue, and enumerated. This assay assesses the long-term proliferative capacity of cells following drug treatment.

4.1.4. Apoptosis and Cell Cycle Analysis Apoptosis is quantified by measuring the sub-G1 cell population via propidium iodide (PI) staining and flow cytometry. Both floating and adherent cells are collected, fixed in ethanol, and stained with PI in the presence of RNase. Cell cycle distribution is analyzed from the same PI-stained samples.

4.1.5. Western Blot Analysis Standard western blotting techniques are used to assess changes in protein expression and signaling pathways. Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against targets such as PARP, cleaved PARP, p-ERK, ATF4, CHOP, DR5, ClpP, and ClpX.

4.1.6. Quantitative Real-Time PCR (qRT-PCR) RNA is isolated from treated and untreated cells, and cDNA is synthesized. qRT-PCR is performed using SYBR Green chemistry to quantify the relative mRNA expression of target genes, such as TRAIL, with GAPDH often used as an internal control.

4.2. In Vivo Xenograft Studies

4.2.1. Animal Models Immunocompromised mice, such as 6-week-old female athymic nu/nu mice, are commonly used for subcutaneous xenograft studies. All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

4.2.2. Tumor Implantation and Drug Administration Cancer cells (e.g., 1 x 10^6 cells) are suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flanks of the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered orally via gavage.

4.2.3. Efficacy Evaluation Tumor volume is measured regularly using calipers. Mouse body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry.

4.2.4. Immunohistochemistry (IHC) Tumor tissues are fixed, embedded in paraffin, and sectioned. IHC is performed to assess biomarkers of proliferation (e.g., Ki67) and apoptosis.

4.3. Experimental Workflow Diagram

Caption: General workflow for preclinical evaluation of this compound efficacy.

Conclusion

The preclinical data for this compound strongly support its continued development as a potent anti-cancer agent for solid tumors. Its multifaceted mechanism of action, involving the induction of the integrated stress response, inhibition of key survival pathways, and disruption of mitochondrial function, provides a strong rationale for its efficacy across a range of cancer types. The enhanced potency and rapid kinetics of this compound compared to its predecessor, ONC201, further highlight its therapeutic potential. The experimental protocols outlined in this guide provide a framework for future preclinical studies aimed at further elucidating the activity of this compound and identifying patient populations most likely to benefit from this promising therapeutic candidate.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the p53-Independent Apoptosis Induced by ONC212

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC212 is a second-generation imipridone, a novel class of anti-cancer compounds, demonstrating potent and selective cytotoxicity against a range of malignancies. A significant attribute of its mechanism is the ability to induce apoptosis independently of the tumor suppressor p53, a protein commonly mutated and inactivated in human cancers. This circumvents a frequent mechanism of therapeutic resistance. This technical guide delineates the core molecular pathways activated by this compound, focusing on its dual agonism of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132, which converges on the Integrated Stress Response (ISR) and the extrinsic apoptosis pathway. We provide a summary of its efficacy, detailed experimental protocols for assessing its activity, and visual diagrams of the key signaling cascades.

Core Mechanism of Action: A Dual-Targeting Strategy

This compound's p53-independent mechanism is multifaceted, stemming from its engagement with two primary targets: the mitochondrial caseinolytic protease P (ClpP) and the orphan G protein-coupled receptor GPR132.[1][2] This dual agonism initiates a cascade of events that culminates in programmed cell death.

-

Mitochondrial Targeting via ClpP Hyperactivation: this compound binds to and hyperactivates the mitochondrial protease ClpP.[3] ClpP is a key regulator of mitochondrial protein quality control.[3] In its natural state, ClpP's proteolytic activity is tightly regulated by its chaperone, ClpX. This compound allosterically activates ClpP, leading to uncontrolled degradation of mitochondrial proteins, including those involved in oxidative phosphorylation (OXPHOS).[4] This disruption of mitochondrial bioenergetics and homeostasis is a critical stress signal. Notably, this compound treatment leads to the suppression of the regulatory partner ClpX, further promoting uncontrolled ClpP activity. The cytotoxic effects of this compound are dependent on the presence of ClpP, as cells with ClpP knocked out exhibit resistance.

-

Integrated Stress Response (ISR) Activation: this compound is a potent inducer of the Integrated Stress Response (ISR), a central cellular pathway activated by various stressors, including mitochondrial dysfunction. The ISR is initiated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but selectively enhances the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4 is a master transcriptional regulator that, under prolonged stress, promotes the expression of pro-apoptotic genes, including C/EBP homologous protein (CHOP), also known as DDIT3.

-

Induction of the Extrinsic Apoptosis Pathway: The activation of the ATF4-CHOP axis is a pivotal link between the ISR and the induction of apoptosis. CHOP directly binds to the promoter of the Death Receptor 5 (DR5) gene, leading to its transcriptional upregulation. DR5 is the receptor for the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). Increased cell surface expression of DR5 sensitizes cancer cells to TRAIL-mediated apoptosis. This extrinsic pathway activation, initiated by intracellular stress, effectively bypasses the need for p53 to signal for cell death.

The following diagram illustrates the primary signaling cascade initiated by this compound.

Quantitative Data Presentation

The anti-cancer efficacy of this compound varies across different cancer cell lines, which is partly attributed to their metabolic phenotype. Cells that are more dependent on oxidative phosphorylation (OXPHOS) tend to be more sensitive to this compound-induced apoptosis.

Table 1: this compound Growth Inhibition (GI₅₀) in Pancreatic Cancer Cell Lines

| Cell Line | Metabolic Phenotype | GI₅₀ (72h treatment) | Apoptotic Response | Reference |

|---|---|---|---|---|

| AsPC-1 | OXPHOS-dependent | Low (Sensitive) | Apoptosis | |

| HPAF-II | OXPHOS-dependent | Low (Sensitive) | Apoptosis | |

| BxPC3 | Glycolysis-dependent | High (Less Sensitive) | Growth Arrest |

| PANC-1 | Glycolysis-dependent | High (Less Sensitive) | Growth Arrest | |

Table 2: Molecular Markers Modulated by this compound

| Marker | Change upon this compound Treatment | Pathway | Significance | Reference(s) |

|---|---|---|---|---|

| p-eIF2α | Increased | ISR | ISR Activation | |

| ATF4 | Increased | ISR | Key ISR transcription factor | |

| CHOP | Increased | ISR / Apoptosis | Pro-apoptotic transcription factor | |

| DR5 | Increased | Extrinsic Apoptosis | TRAIL death receptor | |

| Cleaved PARP | Increased | Apoptosis | Marker of apoptosis execution | |

| ClpX | Decreased | Mitochondrial Homeostasis | ClpP regulatory subunit |

| p-ERK | Decreased | Pro-survival Signaling | Inhibition of survival pathway | |

Experimental Protocols

Verifying the mechanism of action of this compound involves a series of standard cell and molecular biology techniques.

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol Steps:

-

Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm.

Apoptosis Marker Analysis (Western Blot)

This protocol allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.

Protocol Steps:

-

Sample Preparation: Treat cells with this compound for the desired time (e.g., 48 hours). Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody targeting a protein of interest (e.g., Cleaved Caspase-3, Cleaved PARP, ATF4, CHOP, DR5) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Normalize to a loading control like β-actin or GAPDH.

Apoptosis Quantification (Annexin V/PI Flow Cytometry)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol Steps:

-

Cell Treatment: Culture and treat cells with this compound as desired.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the combined cell population with ice-cold PBS.

-

Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound represents a promising therapeutic agent that induces cancer cell death through a robust, p53-independent mechanism. By simultaneously targeting mitochondrial function via ClpP and activating the Integrated Stress Response, it triggers the extrinsic apoptosis pathway through the ATF4-CHOP-DR5 axis. This dual-pronged attack provides a powerful strategy for treating tumors that have developed resistance to conventional therapies that rely on a functional p53 pathway. The experimental protocols detailed herein provide a framework for researchers to further investigate and validate the unique mechanism of this compound in various preclinical cancer models.

References

- 1. chimerix.com [chimerix.com]

- 2. Leukemia Publication Demonstrates Imipridone this compound Mechanism of Action and Efficacy in AML - BioSpace [biospace.com]

- 3. news-medical.net [news-medical.net]

- 4. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

ONC212's Impact on Ras Signaling Pathways in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC212, a second-generation imipridone, is a promising anti-cancer agent with a multifaceted mechanism of action. While initially recognized for its ability to induce the integrated stress response (ISR), emerging evidence reveals a significant impact on the pivotal Ras signaling pathways, which are frequently dysregulated in cancer. This technical guide provides an in-depth analysis of this compound's core mechanisms, its effects on Ras signaling, and detailed experimental protocols for researchers investigating this novel therapeutic.

Core Mechanism of Action: ClpP Activation and the Integrated Stress Response

This compound's primary intracellular target is the mitochondrial caseinolytic protease P (ClpP). By binding to and activating ClpP, this compound triggers the degradation of various mitochondrial proteins, including components of the respiratory chain. This disruption of mitochondrial homeostasis initiates a cellular stress program known as the Integrated Stress Response (ISR).

The ISR is a signaling network that converges on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This event leads to a global reduction in protein synthesis while selectively promoting the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor, then upregulates the expression of pro-apoptotic genes, including C/EBP homologous protein (CHOP) and Death Receptor 5 (DR5), a receptor for the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). The upregulation of DR5 sensitizes cancer cells to TRAIL-mediated apoptosis.[1]

Impact on Ras Signaling Pathways

The Ras family of small GTPases (KRAS, NRAS, HRAS) are central regulators of cell growth, proliferation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers. Ras activation triggers two major downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT pathway.

Inhibition of Downstream Effectors: p-ERK and p-AKT

While not a direct inhibitor of Ras itself, studies have shown that this compound treatment can lead to a significant reduction in the phosphorylation of key downstream effectors of the Ras pathway. Specifically, in chronic lymphocytic leukemia cells, this compound has been observed to attenuate the phosphorylation of both AKT and ERK1/2. This suggests that this compound can functionally impair the signaling output of the Ras cascade. The precise mechanism linking the ISR to the dephosphorylation of ERK and AKT is an area of active investigation but may involve the regulation of phosphatases or the disruption of upstream signaling components.

Synergy with KRAS Inhibitors

Preclinical studies have demonstrated a strong synergistic effect when this compound is combined with direct inhibitors of mutant KRAS, such as the KRAS G12D inhibitor MRTX1133. This synergy is observed in colorectal and pancreatic cancer cell lines, regardless of the specific KRAS mutation. The combination of this compound and a KRAS inhibitor leads to a more profound suppression of phosphorylated ERK (p-ERK) than either agent alone, suggesting that the distinct mechanisms of these drugs converge to effectively shut down the MAPK pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Single-Agent Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| HPAF-II | Pancreatic Cancer | ~0.2 - 0.8 | [2] |

| PANC-1 | Pancreatic Cancer | ~0.2 - 0.8 | [2] |

| Colorectal Cancer Lines | Colorectal Cancer | 0.2 - 0.8 | [2] |

Table 2: Synergistic Activity of this compound with KRAS G12D Inhibitor (MRTX1133)

| Cell Line Combination | Cancer Type | Combination Index (CI) | Observation | Reference |

| This compound + MRTX1133 | Colorectal & Pancreatic Cancer | <0.5 | Strong Synergy | [2] |

Experimental Protocols

Western Blot Analysis of Ras Pathway Proteins

This protocol is for assessing the phosphorylation status of key proteins in the Ras signaling pathway following this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Digital imaging system

Procedure:

-

Cell Treatment: Culture cancer cells to 70-80% confluency. Treat with desired concentrations of this compound or vehicle control for the specified time.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer and scrape cells.

-

Incubate lysate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Prepare lysates with Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Perform densitometric analysis to quantify band intensity.

-

Ras Activation Assay (Raf-RBD Pulldown)

This assay measures the amount of active, GTP-bound Ras in cells.

Materials:

-

Ras Activation Assay Kit (containing Raf-1-RBD agarose beads)

-

Cell lysates prepared as in the Western blot protocol

-

GTPγS (positive control) and GDP (negative control)

-

Wash buffer

-

Anti-Ras antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lysate Preparation: Prepare cell lysates as described previously.

-

Control Preparation: In parallel, treat a portion of the lysate with GTPγS (to lock Ras in the active state) and another with GDP (for the inactive state).

-

Pulldown:

-

Incubate cell lysates with Raf-1-RBD agarose beads for 1 hour at 4°C with gentle agitation.

-

Pellet the beads by centrifugation.

-

Wash the beads three times with wash buffer.

-

-

Elution and Detection:

-

Resuspend the bead pellet in Laemmli sample buffer and boil for 5 minutes.

-

Analyze the supernatant by Western blotting using an anti-Ras antibody.

-

Conclusion

This compound represents a novel therapeutic strategy with a dual mechanism of action that impacts both the Integrated Stress Response and key oncogenic signaling pathways. Its ability to induce apoptosis via ATF4/CHOP/DR5 and concurrently inhibit Ras downstream effectors, p-ERK and p-AKT, makes it a compelling candidate for further investigation, particularly in Ras-driven malignancies. The synergistic effects observed with direct KRAS inhibitors highlight the potential for powerful combination therapies. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricate interplay between this compound and Ras signaling, paving the way for its clinical translation.

References

Foundational Research on the Imipridone Class of Compounds: A Technical Guide

Abstract

The imipridone class of small molecule compounds represents a novel therapeutic approach in oncology. Spearheaded by the first-in-class agent ONC201, these compounds have demonstrated a unique mechanism of action that engages multiple anti-cancer signaling pathways, leading to promising preclinical and clinical activity across a range of malignancies, including notoriously difficult-to-treat central nervous system (CNS) tumors.[1][2][3] This technical guide provides an in-depth overview of the foundational research on imipridones, detailing their core mechanisms, presenting key quantitative data, outlining essential experimental protocols, and visualizing the complex biological processes they modulate.

Core Mechanism of Action: A Dual-Target Approach

Imipridones exert their anti-cancer effects primarily through a dual-target mechanism involving the G protein-coupled receptor (GPCR) Dopamine Receptor D2 (DRD2) and the mitochondrial protease ClpP.[2][4]

-

DRD2 Antagonism: ONC201 and its analogs function as selective antagonists of DRD2. DRD2 is overexpressed in various malignancies, and its antagonism by imipridones leads to the inactivation of critical pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This inactivation results in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, a key event that upregulates the expression of the pro-apoptotic ligand TRAIL.

-

ClpP Agonism: Imipridones are also potent agonists of the mitochondrial caseinolytic protease P (ClpP). The activation of ClpP disrupts mitochondrial protein homeostasis and function, leading to impaired tumor cell metabolism and induction of the integrated stress response (ISR).

The convergence of these two upstream events—DRD2 antagonism and ClpP agonism—triggers a coordinated signaling cascade that culminates in cancer cell death.

The Integrated Stress Response (ISR) and TRAIL-Mediated Apoptosis

A key consequence of imipridone activity is the potent activation of the ISR. This cellular stress pathway is engaged through the phosphorylation of eIF2α, leading to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of the pro-apoptotic transcription factor CHOP and Death Receptor 5 (DR5), the cognate receptor for TRAIL.

The dual action of imipridones creates a powerful pro-apoptotic scenario:

-

Upregulation of the Ligand (TRAIL): Mediated by DRD2 antagonism and subsequent FOXO3a activation.

-

Upregulation of the Receptor (DR5): Mediated by ClpP agonism and subsequent ISR/ATF4 activation.

This coordinated upregulation of both TRAIL and DR5 significantly enhances the extrinsic apoptosis pathway, leading to robust and selective killing of tumor cells while sparing normal cells.

Caption: Imipridone core signaling pathway from dual-target engagement to apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical research on the imipridone class.

Table 1: Preclinical In Vitro Efficacy of Imipridone Compounds

| Compound | Cell Line | Cancer Type | Metric | Value | Reference |

| ONC201 | IMR-32 | Neuroblastoma | Proliferation Inhibition | ~5 µM | |

| ONC206 | IMR-32 | Neuroblastoma | Proliferation Inhibition | ~0.5 µM | |

| ONC201 | Myeloma Cell Lines | Multiple Myeloma | IC50 | 1 to 1.5 µM | |

| ONC206 | Endometrial Cancer Lines | Endometrial Cancer | IC50 | 0.21 - 0.32 µM | |

| ONC201 | Endometrial Cancer Lines | Endometrial Cancer | IC50 | 2.14 - 3.53 µM |

Table 2: Preclinical Pharmacokinetics (PK) in Mice

| Compound | Dose & Route | T½ (Half-life) | Cmax (Max Concentration) | Reference |

| ONC201 | 25 mg/kg, Oral | 6.42 hours | Not Specified | |

| ONC212 | 125 mg/kg, Oral | 4.3 hours | 1.4 µg/mL |

Table 3: Clinical Trial Data for ONC201 in Recurrent Glioblastoma

| Parameter | Value | Clinical Trial Context | Reference |

| Recommended Phase II Dose | 625 mg | Orally, every three weeks | |

| Median Overall Survival (OS) | 41.6 weeks | Phase II, bevacizumab-naïve, IDH1/2 WT patients | |

| 6-Month Progression-Free Survival (PFS6) | 11.8% | Phase II, bevacizumab-naïve, IDH1/2 WT patients | |

| Plasma PK (2 hours post-dose) | 2.6 µg/mL | Phase II, 625 mg dose |

Table 4: Apoptosis Induction in Neuroblastoma Cells (72h post-treatment)

| Cell Line | Treatment | Apoptosis Rate | Control Apoptosis Rate | Reference |

| SK-N-SH | ONC201 | 31% | 11.5% | |

| SK-N-SH | ONC206 | 41% | 11.5% | |

| IMR-32 | ONC201 | 35% | 12% | |

| IMR-32 | ONC206 | 40% | 12% |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in imipridone research.

Cell Viability / Proliferation Assay (MTT or WST-1 based)

This protocol assesses the effect of imipridone compounds on cell metabolic activity, a proxy for viability and proliferation.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the imipridone compound (e.g., ONC201, ONC206) or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48, 72 hours).

-

Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50/GI50 values using non-linear regression analysis.

Western Immunoblotting

This technique is used to detect and quantify specific proteins to confirm the modulation of signaling pathways by imipridones.

-

Cell Lysis: Treat cells with the imipridone compound for a specified duration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., DR5, DRD2, p-Akt, p-ERK, cleaved Caspase-3, ATF4, β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Transwell Invasion/Migration Assay

This assay measures the ability of cancer cells to move through a porous membrane, indicating their invasive or migratory potential.

-

Chamber Preparation: Rehydrate Matrigel-coated (for invasion) or uncoated (for migration) transwell inserts (typically with 8 µm pores) in a 24-well plate.

-

Cell Seeding: Suspend cancer cells in serum-free media and seed them into the upper chamber of the transwell insert.

-

Chemoattractant & Treatment: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber. The imipridone compound can be added to either or both chambers, depending on the experimental design.

-

Incubation: Incubate the plate for 16-48 hours at 37°C to allow cells to migrate/invade through the membrane.

-

Cell Removal & Fixation: Remove non-migrated cells from the top surface of the membrane with a cotton swab. Fix the cells on the bottom surface of the membrane with methanol.

-

Staining and Visualization: Stain the migrated/invaded cells with a crystal violet solution. Visualize and count the stained cells under a microscope.

-

Quantification: Quantify the results by counting cells in several representative fields of view or by eluting the stain and measuring its absorbance.

Caption: A generalized experimental workflow for preclinical and clinical evaluation.

Conclusion and Future Directions

The foundational research on imipridones has established a novel class of anti-cancer agents with a unique dual-target mechanism of action. By antagonizing DRD2 and activating ClpP, compounds like ONC201 and ONC206 induce a powerful, coordinated anti-tumor response through the integrated stress response and TRAIL-mediated apoptosis. Their ability to cross the blood-brain barrier and demonstrate efficacy in aggressive brain tumors highlights their significant therapeutic potential.

Future research will likely focus on several key areas:

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to imipridone therapy.

-

Combination Therapies: Exploring synergistic combinations with radiation, chemotherapy, and immunotherapy to enhance efficacy.

-

Next-Generation Analogs: Developing new imipridone analogs with improved potency, selectivity, and pharmacokinetic profiles.

The continued investigation of this compound class holds considerable promise for advancing cancer treatment, particularly for patients with high unmet medical needs.

References

A Technical Guide to the Initial Preclinical Cytotoxicity of ONC212 in Pancreatic Cancer

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic cancer remains a significant therapeutic challenge, with a five-year survival rate under 10%.[1] The need for novel therapeutic agents is urgent. ONC212, a fluorinated analogue of the first-in-class imipridone ONC201, has emerged as a promising preclinical candidate, demonstrating significantly more potent anti-cancer activity in pancreatic models.[2][3] This document provides a detailed overview of the initial in vitro studies on this compound's cytotoxicity, focusing on its mechanism of action, quantitative anti-proliferative effects, and the experimental methodologies used for its evaluation. This compound engages multiple pathways, including the integrated stress response (ISR) and mitochondrial metabolism, to induce cell cycle arrest and apoptosis in pancreatic cancer cells.[2][4] Its efficacy is observed in the nanomolar range, representing a substantial improvement over its predecessor, ONC201.

Core Mechanisms of this compound Cytotoxicity